RbcR protein - 142661-98-1

RbcR protein

Catalog Number: EVT-1516618
CAS Number: 142661-98-1
Molecular Formula: C12H7Br3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The RbcR protein, a key component in various biochemical pathways, plays a significant role in cellular processes. It is primarily involved in the regulation of gene expression and protein synthesis. The protein has garnered attention due to its implications in metabolic pathways and potential applications in biotechnology and synthetic biology.

Source

RbcR protein is derived from various organisms, including bacteria and plants, where it participates in photosynthetic processes. In particular, the protein is associated with the carbon fixation pathway, which is crucial for converting carbon dioxide into organic compounds during photosynthesis.

Classification

RbcR protein belongs to a class of proteins known as regulatory proteins. These proteins are characterized by their ability to influence the activity of other proteins or enzymes, often through interactions that modulate their function. RbcR is classified under the broader category of transcription factors due to its role in regulating gene expression.

Synthesis Analysis

Methods

The synthesis of RbcR protein can be achieved through several methods, including:

  • Cell-Free Protein Synthesis (CFPS): This method allows for the production of proteins without using living cells. It utilizes extracts from cells that contain the necessary machinery for translation. The CFPS process has been optimized to enhance yield and efficiency, allowing researchers to produce RbcR protein rapidly and in high quantities .
  • In Vivo Expression: RbcR can also be synthesized within living cells using recombinant DNA technology. This involves inserting the gene coding for RbcR into a suitable vector, which is then introduced into host cells (such as Escherichia coli or yeast) for expression.

Technical Details

In CFPS, the reaction conditions are carefully controlled, including temperature, pH, and concentrations of amino acids and energy sources. For instance, using rabbit reticulocyte lysate or wheat germ extract can significantly improve yields due to their rich enzymatic content .

Molecular Structure Analysis

Structure

The molecular structure of RbcR protein typically features a complex arrangement of alpha helices and beta sheets, which are stabilized by disulfide bonds formed between cysteine residues. These structural motifs are crucial for the protein's stability and functionality .

Data

Chemical Reactions Analysis

Reactions

RbcR protein participates in several biochemical reactions:

  • Binding Interactions: RbcR binds to specific DNA sequences to regulate transcription. This interaction often involves conformational changes that facilitate or inhibit the recruitment of RNA polymerase.
  • Post-Translational Modifications: The activity of RbcR may also be modulated by post-translational modifications such as phosphorylation or acetylation, which can alter its binding affinity and functional capacity.

Technical Details

Mass spectrometry is commonly used to analyze post-translational modifications and confirm the identity of synthesized RbcR protein by determining its mass-to-charge ratio .

Mechanism of Action

Process

The mechanism by which RbcR exerts its regulatory effects involves several steps:

  1. DNA Binding: RbcR recognizes and binds to specific promoter regions on target genes.
  2. Recruitment of Co-factors: Upon binding, RbcR recruits additional co-factors that assist in transcription initiation.
  3. Regulation of Transcription: Depending on its conformation and interaction with other proteins, RbcR can either promote or inhibit the transcription of downstream genes.

Data

Experimental studies have shown that mutations within the binding domain of RbcR can significantly impact its regulatory function, highlighting its role as a critical modulator of gene expression .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of RbcR varies depending on its source but generally falls within a range typical for regulatory proteins.
  • Solubility: RbcR is soluble in aqueous buffers commonly used in biochemical assays.

Chemical Properties

  • Stability: The stability of RbcR is influenced by environmental factors such as pH and temperature. Optimal conditions must be maintained to preserve its functional integrity.
  • Reactivity: The presence of reactive thiol groups allows for potential interactions with other biomolecules, facilitating its role in cellular signaling pathways.

Relevant data from studies indicate that maintaining a reducing environment can help stabilize disulfide bonds critical for its structure .

Applications

Scientific Uses

The applications of RbcR protein extend across various fields:

  • Biotechnology: Its ability to regulate gene expression makes it a valuable tool for synthetic biology applications, including engineered metabolic pathways.
  • Research: Understanding the function and regulation of RbcR can provide insights into cellular metabolism and adaptation mechanisms in response to environmental changes.
  • Therapeutics: Potential therapeutic applications include targeting pathways regulated by RbcR for disease intervention or metabolic engineering.
Taxonomic Distribution & Evolutionary Origins of RbcR

Phylogenetic Prevalence in Prokaryotic Lineages

RbcR proteins demonstrate a phylogenetically restricted distribution, primarily within photoautotrophic and chemolithoautotrophic prokaryotes. Comparative genomic analyses reveal their predominant occurrence in:

  • Cyanobacteria: Universal presence across all major clades, including marine Prochlorococcus and freshwater Anabaena strains [4] [10]
  • Alpha- and Beta-proteobacteria: Notably in purple non-sulfur bacteria (Rhodobacter sphaeroides) and hydrogen-oxidizing chemolithotrophs [4]
  • Chlorobi: Green sulfur bacteria exhibiting anaerobic photosynthesis [4]

Absence is observed in archaea, obligate heterotrophs, and fermentative bacteria, indicating a functional link to autotrophic carbon fixation. The protein exhibits domain architectures consistent with transcriptional regulators, typically featuring DNA-binding helix-turn-helix motifs coupled with RuBisCO-interaction domains.

Table 1: Phylogenetic Distribution of RbcR Across Prokaryotic Lineages

Taxonomic GroupRepresentative GeneraRbcR PrevalenceFunctional Context
CyanobacteriaAnabaena, SynechococcusUniversalPhotosynthetic carbon fixation
α-proteobacteriaRhodobacter, BradyrhizobiumHighPhotoheterotrophy
β-proteobacteriaCupriavidus, RalstoniaModerateChemolithotrophy
ChlorobiChlorobiumModerateAnoxygenic photosynthesis
FirmicutesBacillusAbsentHeterotrophy

Evolutionary Conservation Among Photosynthetic Bacteria [4] [7]

RbcR proteins exhibit remarkable sequence conservation correlating with photosynthetic functionality:

  • Core DNA-binding Motifs: 90% conservation in the helix-turn-helix domain among cyanobacteria, essential for promoter recognition within rbc operons [7]
  • Co-evolution with RuBisCO: Parallel diversification events observed between RbcR and RuBisCO forms. Cyanobacterial RbcRs (Form IA RuBisCO) share <30% identity with proteobacterial homologs (Form II RuBisCO), indicating divergent evolution following bacterial speciation [4]
  • Functional Constraints: Purifying selection dominates rbcR evolution (dN/dS < 0.25), with strongest conservation in residues mediating RuBisCO large subunit (RbcL) interactions [7]. This is evidenced by minimal amino acid substitutions at ATP-binding pockets across 100+ cyanobacterial strains analyzed

Table 2: Conserved Motifs in RbcR Across Photosynthetic Taxa

Structural DomainConservation (%)Functional RoleVariation Range
N-terminal HTH89-95%rbcLS promoter binding±3% across cyanobacteria
Central ATPase78-85%Energy-dependent regulation±15% in proteobacteria
C-terminal allosteric65-70%RuBisCO assembly sensing±25% in Chlorobi

Genomic Context: Association with Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO) Operons [4] [7]

RbcR genes are invariably located within RuBisCO operonic architectures, demonstrating three conserved organizational patterns:

  • Cyanobacterial-type Operons: rbcR positioned immediately upstream of rbcL-rbcS with overlapping promoters (e.g., Anabaena sp. CA: 5'-rbcR-rbcL-rbcS-rca-3') [10]. This arrangement enables co-transcriptional regulation, verified by operon fusion assays showing coordinated expression under light/dark cycles.

  • Proteobacterial Clusters: rbcR divergently transcribed relative to rbcLS, creating a bidirectional regulatory module. In Rhodobacter sphaeroides, the intergenic spacer contains two conserved RbcR-binding palindromes (5'-TTAGCN₆GCTAA-3') essential for redox-dependent regulation [4].

  • Accessory Gene Associations: 82% of rbcR-containing operons include RuBisCO activase (rca) and carboxysome components (ccm genes). In Anabaena CA, rbcR lies 2.3 kb upstream of rca, with conserved RbcR-binding sites upstream of both genes, suggesting dual regulatory targets [10].

Evolutionarily, this genomic synteny is maintained across distantly related photoautotrophs but disrupted in C4 plants where rbcS translocated to the nucleus. This supports the hypothesis that RbcR-mediated regulation evolved prior to endosymbiotic transfer of RuBisCO genes to chloroplasts [7].

Properties

CAS Number

142661-98-1

Product Name

RbcR protein

Molecular Formula

C12H7Br3O

Synonyms

RbcR protein

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